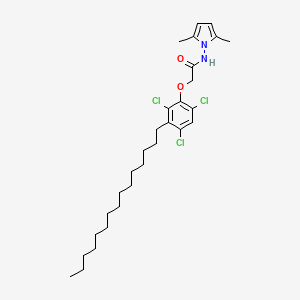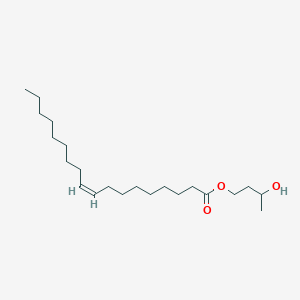
1,3-Butylene glycol 1-oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol 1-oleate is an ester compound formed from 1,3-butylene glycol and oleic acid. It is a colorless, viscous liquid that is soluble in water and various organic solvents. This compound is widely used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol 1-oleate can be synthesized through an esterification reaction between 1,3-butylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the required purity.
化学反应分析
Types of Reactions
1,3-Butylene glycol 1-oleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,3-butylene glycol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur at the ester bond, converting the ester back to the corresponding alcohol and acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 1,3-butylene glycol and oleic acid.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: 1,3-butylene glycol and oleic acid.
科学研究应用
1,3-Butylene glycol 1-oleate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emollient properties.
作用机制
The mechanism of action of 1,3-butylene glycol 1-oleate primarily involves its interaction with the skin’s lipid barrier. The compound penetrates the stratum corneum, enhancing the skin’s hydration by reducing transepidermal water loss. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include the lipid bilayers of the skin, where it integrates and helps maintain the integrity and function of the barrier.
相似化合物的比较
Similar Compounds
1,3-Butylene glycol: A diol used as a humectant and solvent in various formulations.
Oleic acid: A fatty acid commonly used in the production of soaps and cosmetics.
Propylene glycol: Another diol used as a solvent and humectant in personal care products.
Uniqueness
1,3-Butylene glycol 1-oleate is unique due to its combined properties of 1,3-butylene glycol and oleic acid. It offers both moisturizing and emollient effects, making it highly effective in cosmetic formulations. Unlike propylene glycol, it is less likely to cause skin irritation, making it suitable for sensitive skin applications.
属性
CAS 编号 |
107394-21-8 |
|---|---|
分子式 |
C22H42O3 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
3-hydroxybutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h10-11,21,23H,3-9,12-20H2,1-2H3/b11-10- |
InChI 键 |
GXHLVVIUMAPGLH-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


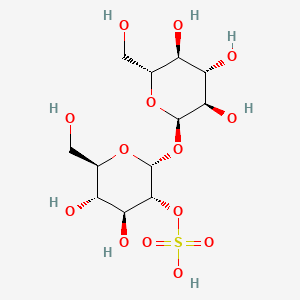
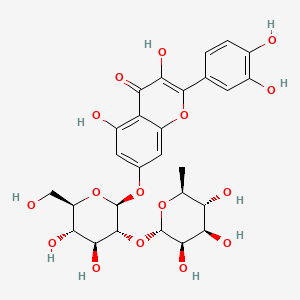

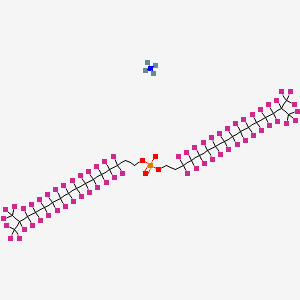
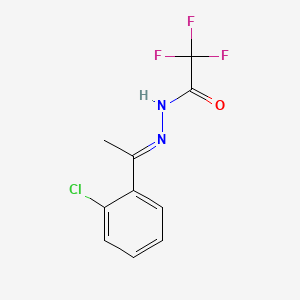
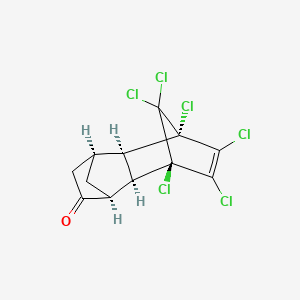

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

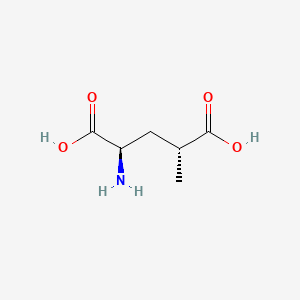

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
